molecular formula C11H11F3O3 B1358636 4-(4,4,4-Trifluorobutoxy)benzoic acid CAS No. 921623-31-6

4-(4,4,4-Trifluorobutoxy)benzoic acid

Cat. No.: B1358636
CAS No.: 921623-31-6
M. Wt: 248.2 g/mol
InChI Key: VXEGPQCVTKBJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,4-Trifluorobutoxy)benzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a trifluorobutoxy group attached to the benzene ring. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water. Its molecular formula is C₁₁H₁₁F₃O₃, and it has a molecular weight of 248.198 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,4-Trifluorobutoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,4-Trifluorobutoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorobutoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(4,4,4-Trifluorobutoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-(4,4,4-Trifluorobutoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluorobutoxy group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of enzyme activity and receptor binding, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluorobutoxy group.

    4,4,4-Trifluorobutyric acid: Contains a trifluorobutyl group but lacks the benzene ring.

Uniqueness

4-(4,4,4-Trifluorobutoxy)benzoic acid is unique due to the presence of the trifluorobutoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

4-(4,4,4-trifluorobutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c12-11(13,14)6-1-7-17-9-4-2-8(3-5-9)10(15)16/h2-5H,1,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEGPQCVTKBJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 4-(4,4,4-trifluorobutoxy)benzoate (0.60 g, 2.17 mmol) in THF/water (3:1 v/v, 15 ml) at room temperature was added LiOH (0.11 g, 4.34 mmol) in one portion. The reaction mixture was stirred at room temperature for 18 h, then EtOH (15 ml) was added to give a clear solution and stirring was continued for 48 h. The solvents were removed under reduced pressure and to the residue was added water (30 ml). This was extracted with DCM (30 ml) and the aqueous phase was then acidified with 1 M HCl and extracted with EtOAc (3×30 ml). The combined organic extracts were washed with brine (30 ml) and dried (Na2SO4). The solvent was removed under reduced pressure to give the title compound (0.51 g, 95%) as a colourless solid which was used without further purification.
Name
ethyl 4-(4,4,4-trifluorobutoxy)benzoate
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

First, about 1 mole of methyl 4-hydroxybenzoate and about 1 mole of 4-bromo-1,1,1-trifluorobutane were added to excess acetone which was mixed with potassium carbonate at a temperature of about 40° C. for about 90 minutes to obtain about 1 mole of methyl 4-(4,4,4-trifluorobutoxy)benzoate. About 1 mole of methyl 4-(4,4,4-trifluorobutoxy)benzoate was mixed with about 1 N (normality) of excess sodium hydroxide, and methyl 4-(4,4,4-trifluorobutoxy)benzoate and sodium hydroxide were mixed to perform reflux for about 30 minutes and then neutralized to hydrochloric acid to obtain about 1 mole of 4-(4,4,4-trifluorobutoxy)benzoic acid. About 1 mole of 4-(4,4,4-trifluorobutoxy)benzoic acid was mixed with carbon dichloride and carbonyl diimidazole (CDI). After 4-(4,4,4-trifluorobutoxy)benzoic acid, carbon dichloride, and CDI were reacted at a temperature of about 25° C. for about 2 hours. About 1 mole of 4-hydroxybenzaldehyde was mixed with the above mixture at a temperature of about 25° C. for about 12 hours and, carbon dichloride and water were added to extract about 1 mole of 4-formylphenyl 4-(4,4,4-trifluorobutoxy)benzoate.
Name
methyl 4-(4,4,4-trifluorobutoxy)benzoate
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-(4,4,4-trifluorobutoxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

55.00 g (0.408 Mol) 4,4,4-trifluorobutan-1-ol are dissolved in 550 ml tetrahydrofurane, 142 ml (0.102 Mol) triethylamine are added at room temperature. 38 ml (0.490 Mol) methanesulfonyl chloride were added dropwise under nitrogen. The mixture is stirred for 1 h at 0-5° C. The beige suspension is Hyflo-filtrated and washed with tetrahydrofurane. The filtrate is concentrated. The residue is dissolved in 1.4 l 1-methyl-2-pyrrolidone 62.70 g (0.408 Mol) of methyl 4-hydroxybenzoate and 226.00 g (1.43 Mol) of potassium carbonate are added to the lightly brown solution. The reaction suspension is allowed to react at 80° C. for 14 h. 1 l (1.0 Mol) of a 1N NaOH solution is added to the above mixture. The suspension is heated at reflux temperature for 30 min until the reaction is completed. The reaction mixture is allowed to cool at room temperature and thrown in cold water. The solution is carefully acidified with a 25% HCl solution and is stirred for 15 min. The product is filtrated off, washed with water and dried overnight at room temperature under vacuum to give 99.00 g (98%) of 4-(4,4,4-trifluorobutoxy)benzoic acid as a white solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Two
Quantity
142 mL
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Quantity
1.4 L
Type
reactant
Reaction Step Five
Quantity
226 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A reaction similar to that described in Example 1 (1a) was conducted using methyl 4-hydroxybenzoate (1.19 g) and 4,4,4-trifluorobutan-1-ol (1.00 g) to give 1.29 g of the title compound (white powder).
[Compound]
Name
Example 1 ( 1a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,4-Trifluorobutoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(4,4,4-Trifluorobutoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(4,4,4-Trifluorobutoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(4,4,4-Trifluorobutoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(4,4,4-Trifluorobutoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(4,4,4-Trifluorobutoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.